molecular formula C20H28N2O5 B13051263 Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

Cat. No.: B13051263
M. Wt: 376.4 g/mol
InChI Key: JNYOIJQETTZRFY-GVDBMIGSSA-N
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Description

Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique hexahydrofuro[3,2-c]pyridine core, which is often explored for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate typically involves multiple steps:

    Formation of the Hexahydrofuro[3,2-c]pyridine Core: This can be achieved through a series of cyclization reactions starting from simpler precursors such as amino alcohols and aldehydes. The cyclization is often catalyzed by acids or bases under controlled temperatures.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base like triethylamine.

    Addition of the tert-Butyl Group: The tert-butyl ester is typically formed by reacting the intermediate with tert-butyl bromoacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the hexahydrofuro[3,2-c]pyridine core, potentially converting it into simpler pyridine derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Simplified pyridine derivatives.

    Substitution: Various substituted hexahydrofuro[3,2-c]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology

Biologically, Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is explored for its potential as a pharmacophore. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the treatment of diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure makes it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Hexahydrofuro[3,2-c]pyridine Derivatives: These compounds share the core structure but differ in their substituents.

    Benzyloxycarbonylamino Compounds: Compounds with the benzyloxycarbonyl group attached to different cores.

    tert-Butyl Esters: Compounds with the tert-butyl ester group attached to various molecular frameworks.

Uniqueness

Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is unique due to its combination of the hexahydrofuro[3,2-c]pyridine core with the benzyloxycarbonyl and tert-butyl ester groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl (3aS,7R,7aR)-7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-11-15-9-10-25-17(15)16(12-22)21-18(23)26-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,23)/t15-,16+,17+/m0/s1

InChI Key

JNYOIJQETTZRFY-GVDBMIGSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCO[C@H]2[C@@H](C1)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCOC2C(C1)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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